4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one is an organic compound that features a furan ring substituted with benzylamino, chloro, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the benzylamino, chloro, and hydroxy groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chloro group may result in the formation of a hydrocarbon.
Scientific Research Applications
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Chlorofuran: A furan ring substituted with a chlorine atom.
Hydroxyfuran: A furan ring substituted with a hydroxy group.
Uniqueness
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with biological molecules, while the chloro and hydroxy groups provide additional sites for chemical modification.
Properties
CAS No. |
400712-09-6 |
---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
3-(benzylamino)-4-chloro-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C11H10ClNO3/c12-8-9(11(15)16-10(8)14)13-6-7-4-2-1-3-5-7/h1-5,11,13,15H,6H2 |
InChI Key |
HYCOPHHDXNJHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)OC2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.